molecular formula C24H46O9Si2 B12099894 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane

1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane

Cat. No.: B12099894
M. Wt: 534.8 g/mol
InChI Key: IFPAGIODCZNPQG-UHFFFAOYSA-N
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Description

1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is an organosiloxane compound known for its unique chemical structure and properties. This compound is characterized by the presence of methacryloxy groups, hydroxypropoxy groups, and tetramethyldisiloxane units, making it a versatile material in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane typically involves the reaction of tetramethyldisiloxane with glycidyl methacrylate in the presence of a catalyst. The reaction proceeds through the opening of the epoxide ring of glycidyl methacrylate by the siloxane, forming the desired product. The reaction conditions often include:

    Catalyst: Typically, a Lewis acid such as boron trifluoride etherate.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Solvent: Common solvents include toluene or xylene to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient mixing, temperature control, and catalyst recovery.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane can undergo various chemical reactions, including:

    Polymerization: The methacryloxy groups can participate in free radical polymerization, forming cross-linked polymer networks.

    Hydrolysis: The hydroxypropoxy groups can undergo hydrolysis under acidic or basic conditions.

    Substitution: The silicon atoms in the siloxane backbone can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.

    Substitution: Reagents like alkyl halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.

    Hydrolysis: Silanols and other hydrolyzed products.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane has a wide range of applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of dental materials, contact lenses, and wound dressings.

    Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and flexibility.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane involves its ability to form cross-linked networks through polymerization. The methacryloxy groups undergo free radical polymerization, creating a robust polymer matrix. The hydroxypropoxy groups enhance the hydrophilicity and adhesion properties, while the siloxane backbone provides flexibility and thermal stability.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
  • 1,3-Bis(3-acryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
  • 1,3-Bis(3-methacryloxy-2-hydroxypropyl)tetramethyldisiloxane

Uniqueness

1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane is unique due to the presence of both methacryloxy and hydroxypropoxy groups, which provide a balance of hydrophilicity and reactivity. This makes it particularly suitable for applications requiring strong adhesion, flexibility, and biocompatibility.

Properties

Molecular Formula

C24H46O9Si2

Molecular Weight

534.8 g/mol

IUPAC Name

[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate

InChI

InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3

InChI Key

IFPAGIODCZNPQG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O

Origin of Product

United States

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